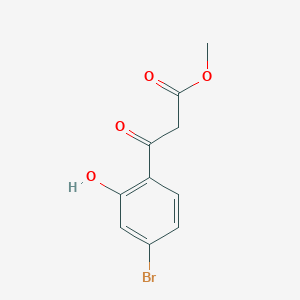
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate typically involves the bromination of a phenolic precursor followed by esterification. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is often preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenolic compound which can further interact with cellular targets .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a carboxylate group instead of an ester.
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a dimethylamino group and an enone moiety.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H9BrO4 |
|---|---|
分子量 |
273.08 g/mol |
IUPAC名 |
methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,12H,5H2,1H3 |
InChIキー |
KWNJKNUYQBAZFV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
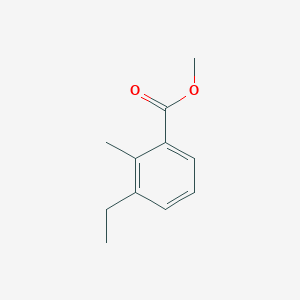
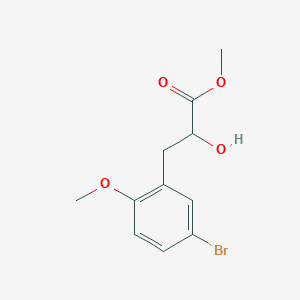
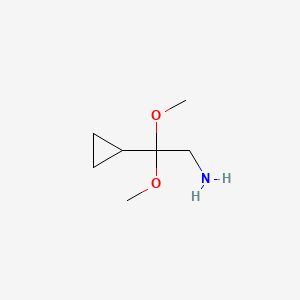
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
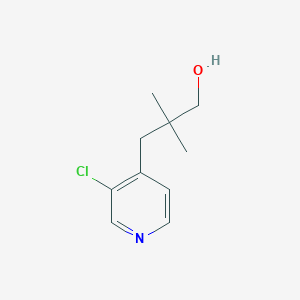
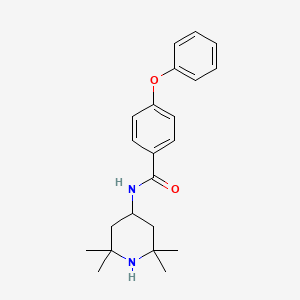
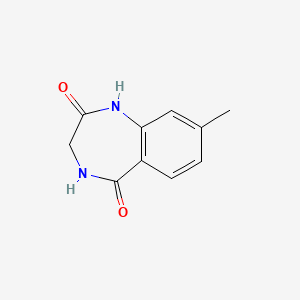
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
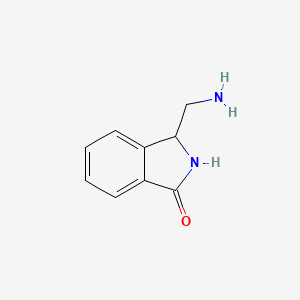
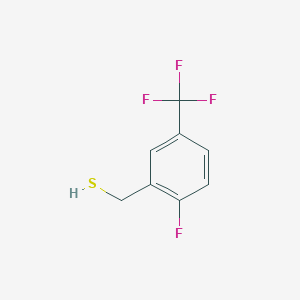
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
